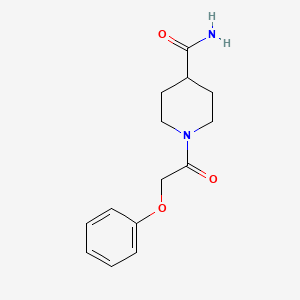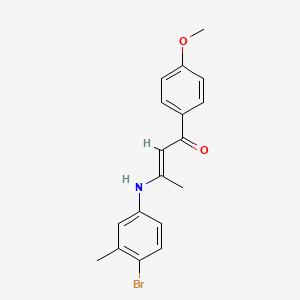![molecular formula C19H14ClN3O3S B3912263 2-chloro-5-[5-[(phenylthiocarbamoylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B3912263.png)
2-chloro-5-[5-[(phenylthiocarbamoylhydrazono)methyl]-2-furyl]benzoic acid
描述
2-chloro-5-[5-[(phenylthiocarbamoylhydrazono)methyl]-2-furyl]benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted benzoic acid moiety linked to a furan ring through a hydrazono group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[5-[(phenylthiocarbamoylhydrazono)methyl]-2-furyl]benzoic acid typically involves multi-step organic reactions. One common approach starts with the chlorination of benzoic acid to introduce the chloro group. This is followed by the formation of the furan ring through cyclization reactions. The hydrazono group is introduced via a condensation reaction with hydrazine derivatives, and the phenylthiocarbamoyl group is added through thiocarbamoylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
化学反应分析
Types of Reactions
2-chloro-5-[5-[(phenylthiocarbamoylhydrazono)methyl]-2-furyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the hydrazono group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
2-chloro-5-[5-[(phenylthiocarbamoylhydrazono)methyl]-2-furyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with desired properties.
作用机制
The mechanism of action of 2-chloro-5-[5-[(phenylthiocarbamoylhydrazono)methyl]-2-furyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazono group can form hydrogen bonds with active sites, while the phenylthiocarbamoyl group may interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-chloro-5-nitrobenzoic acid: Similar in structure but with a nitro group instead of the hydrazono group.
2-chloro-5-methylbenzoic acid: Contains a methyl group instead of the furan ring.
2-chloro-5-(methylthio)benzoic acid: Features a methylthio group in place of the phenylthiocarbamoyl group.
Uniqueness
The uniqueness of 2-chloro-5-[5-[(phenylthiocarbamoylhydrazono)methyl]-2-furyl]benzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
2-chloro-5-[5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-16-8-6-12(10-15(16)18(24)25)17-9-7-14(26-17)11-21-23-19(27)22-13-4-2-1-3-5-13/h1-11H,(H,24,25)(H2,22,23,27)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPANKOAMAZQKDA-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE](/img/structure/B3912182.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3912189.png)
![N-(4-{[3-(4-bromophenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B3912190.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B3912212.png)
![2-[1-[(2-Fluoro-4-methoxyphenyl)methyl]-4-(thian-4-yl)piperazin-2-yl]ethanol](/img/structure/B3912220.png)
![4-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3912227.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}furan-2-carboxamide](/img/structure/B3912232.png)
![N-[(E)-3-(benzylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B3912238.png)
![[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate](/img/structure/B3912246.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B3912248.png)
![1-(2-fluoro-5-methyl-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3912253.png)

![N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE](/img/structure/B3912283.png)
